2-(5-Bromothiophen-2-yl)quinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(5-bromothiophen-2-yl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrNS/c14-13-8-7-12(16-13)11-6-5-9-3-1-2-4-10(9)15-11/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOPOKYGSLKAMCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=CC=C(S3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70394347 | |
| Record name | 2-(5-bromothiophen-2-yl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70394347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81216-93-5 | |
| Record name | 2-(5-bromothiophen-2-yl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70394347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 5 Bromothiophen 2 Yl Quinoline and Its Analogs
Direct Synthetic Routes to the 2-(5-Bromothiophen-2-yl)quinoline Core Structure
The construction of the this compound core can be achieved through several classical and modern synthetic reactions. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the quinoline (B57606) ring.
One of the most direct and widely used methods for the synthesis of 2-substituted quinolines is the Friedländer annulation . This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group, typically under acidic or basic conditions. wikipedia.orgjk-sci.comquimicaorganica.orgresearchgate.net For the synthesis of this compound, this would involve the reaction of a 2-aminoaryl ketone, such as 2-aminoacetophenone, with 2-acetyl-5-bromothiophene. The reaction proceeds through an initial aldol condensation followed by cyclization and dehydration to form the quinoline ring system. wikipedia.org
Table 1: Potential Starting Materials for Friedländer Synthesis of this compound
| 2-Aminoaryl Ketone/Aldehyde | Thiophene (B33073) Derivative |
| 2-Aminoacetophenone | 2-Acetyl-5-bromothiophene |
| 2-Aminobenzaldehyde | 1-(5-Bromothiophen-2-yl)ethan-1-one |
Another powerful method for the formation of carbon-carbon bonds in aromatic systems is the Suzuki-Miyaura cross-coupling reaction . This palladium-catalyzed reaction typically couples an organoboron compound with an organic halide. nrochemistry.comorganic-chemistry.orglibretexts.org To synthesize this compound, two main disconnection approaches are possible:
Coupling of a 2-haloquinoline (e.g., 2-chloroquinoline) with 5-bromothiophen-2-boronic acid.
Coupling of 2-borylquinoline with 2,5-dibromothiophene.
The success of the Suzuki-Miyaura coupling is highly dependent on the choice of palladium catalyst, ligand, base, and solvent system. nrochemistry.com
Strategies for Functionalization at the Quinoline Ring System
Once the this compound core is synthesized, further modifications can be introduced to the quinoline ring to generate a library of derivatives with potentially diverse biological activities.
Carboxylic Acid and Carboxamide Derivatives via Post-Synthetic Modification
A key functional group that can be introduced into the quinoline scaffold is the carboxylic acid moiety, often at the 4-position. The Pfitzinger reaction provides a direct route to 2-substituted quinoline-4-carboxylic acids. wikipedia.orgias.ac.inresearchgate.netimist.ma This reaction involves the condensation of isatin (B1672199) with a carbonyl compound in the presence of a base. wikipedia.org To obtain this compound-4-carboxylic acid, isatin would be reacted with 1-(5-bromothiophen-2-yl)ethan-1-one. The reaction proceeds via the ring-opening of isatin to form an intermediate that then condenses with the ketone and cyclizes. wikipedia.org
Once the carboxylic acid is in place, it can be readily converted to a variety of carboxamide derivatives . This is typically achieved by first activating the carboxylic acid, for example, by converting it to an acyl chloride using reagents like thionyl chloride or oxalyl chloride. The resulting acyl chloride can then be reacted with a wide range of primary or secondary amines to yield the corresponding amides. nih.govresearchgate.net
Table 2: Synthesis of Carboxamide Derivatives
| Starting Material | Reagents | Product |
| This compound-4-carboxylic acid | 1. SOCl₂ or (COCl)₂2. R¹R²NH | N,N-Disubstituted-2-(5-bromothiophen-2-yl)quinoline-4-carboxamide |
Incorporation into Hybrid Scaffolds (e.g., Benzimidazole-Quinoline, Oxadiazole-Quinoline)
Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a common approach in drug discovery. The this compound scaffold can be incorporated into hybrid structures with other heterocyclic systems like benzimidazoles and oxadiazoles.
Benzimidazole-Quinoline Hybrids: The synthesis of such hybrids often involves the condensation of a quinoline derivative bearing a carboxylic acid with a substituted o-phenylenediamine. researchgate.netnih.govnih.govresearchgate.net For instance, this compound-4-carboxylic acid can be coupled with a variety of o-phenylenediamines to form the corresponding benzimidazole-quinoline hybrids.
Oxadiazole-Quinoline Hybrids: 1,3,4-Oxadiazoles are another important class of heterocycles. The synthesis of quinoline-oxadiazole hybrids can be achieved by converting a quinoline carboxylic acid into a carbohydrazide, which is a key intermediate for the construction of the oxadiazole ring. niscpr.res.innih.govresearchgate.netmdpi.com The carbohydrazide can then be cyclized with various reagents, such as carbon disulfide or orthoesters, to form the 1,3,4-oxadiazole ring.
Synthesis of Related Chalcone Derivatives Incorporating 5-Bromothiophen-2-yl Moieties
Chalcones, or 1,3-diaryl-2-propen-1-ones, are important synthetic intermediates and possess a wide range of biological activities. Chalcones incorporating the 5-bromothiophen-2-yl moiety can be readily synthesized via the Claisen-Schmidt condensation . nih.govjournaljpri.com This base-catalyzed reaction involves the condensation of an aromatic aldehyde with an acetophenone derivative. To synthesize chalcones related to this compound, one could react 5-bromothiophene-2-carbaldehyde with various substituted acetophenones, or conversely, react a substituted benzaldehyde with 1-(5-bromothiophen-2-yl)ethan-1-one.
Table 3: Claisen-Schmidt Condensation for Chalcone Synthesis
| Aldehyde | Ketone | Product |
| 5-Bromothiophene-2-carbaldehyde | Substituted Acetophenone | (E)-1-(Substituted-phenyl)-3-(5-bromothiophen-2-yl)prop-2-en-1-one |
| Substituted Benzaldehyde | 1-(5-Bromothiophen-2-yl)ethan-1-one | (E)-3-(Substituted-phenyl)-1-(5-bromothiophen-2-yl)prop-2-en-1-one |
Reaction Mechanism Analysis and Optimization in this compound Synthesis
The efficiency of the synthetic routes to this compound can be significantly influenced by a thorough understanding and optimization of the reaction mechanisms.
Friedländer Synthesis Mechanism: The mechanism of the Friedländer synthesis can proceed through two possible pathways. The first involves an initial aldol condensation between the two carbonyl partners, followed by cyclization and dehydration. The second pathway involves the initial formation of a Schiff base between the amino group and the carbonyl of the coupling partner, followed by an intramolecular aldol-type condensation. wikipedia.org The predominant pathway can be influenced by the reaction conditions, such as the nature of the catalyst (acidic or basic) and the solvent. wikipedia.orgnih.gov
Suzuki-Miyaura Coupling Mechanism: The catalytic cycle of the Suzuki-Miyaura reaction is generally well-understood and involves three key steps:
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the haloquinoline or halothiophene.
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) complex. This step is typically facilitated by a base.
Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst. nrochemistry.comorganic-chemistry.orglibretexts.orgrsc.org
Optimization: The optimization of these reactions is crucial for achieving high yields and purity of the desired product. Key parameters to consider for optimization include:
Catalyst and Ligand: In Suzuki-Miyaura couplings, the choice of palladium precursor and the phosphine ligand is critical for catalytic activity and stability.
Base: The strength and solubility of the base can significantly impact the rate of transmetalation in Suzuki couplings and the initial condensation in the Friedländer synthesis.
Solvent: The polarity and boiling point of the solvent can affect the solubility of reactants and the reaction temperature.
Temperature and Reaction Time: These parameters need to be carefully controlled to ensure complete reaction while minimizing the formation of byproducts.
Systematic screening of these parameters is often necessary to identify the optimal conditions for the synthesis of this compound and its analogs.
Advanced Spectroscopic and Structural Elucidation of 2 5 Bromothiophen 2 Yl Quinoline Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of organic molecules. For 2-(5-Bromothiophen-2-yl)quinoline, both ¹H and ¹³C NMR spectra provide critical information regarding the electronic environment of each nucleus, confirming the connectivity of the quinoline (B57606) and bromothiophene rings.
¹H NMR Spectroscopy: The proton NMR spectrum of a 2-(substituted-thiophen-2-yl)quinoline derivative is expected to show distinct signals for the protons on both the quinoline and thiophene (B33073) rings. The protons of the quinoline ring typically appear in the aromatic region, downfield from 7.0 ppm. Based on data from analogous structures, the proton at the C8 position of the quinoline ring is often the most deshielded due to the anisotropic effect of the heterocyclic system, likely appearing as a doublet around 8.1-8.2 ppm. rsc.org The other quinoline protons would present as a complex pattern of doublets, triplets, and multiplets between 7.4 and 7.8 ppm. rsc.org The protons on the thiophene ring are expected to appear as two doublets, characteristic of an AB spin system. The proton at C3 of the thiophene ring would likely resonate upfield compared to the proton at C4, with coupling constants (³JHH) typical for thiophenes.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides further confirmation of the molecular skeleton. The carbon atoms of the quinoline ring typically resonate between 118 and 150 ppm. The quaternary carbon (C2) attached to the thiophene ring would be significantly downfield. For related 2-phenylquinoline (B181262) derivatives, this carbon appears around 160 ppm. rsc.org The carbon atom attached to the bromine on the thiophene ring (C5) would be shifted upfield due to the heavy atom effect, while the other thiophene carbons would appear in the typical aromatic carbon region. Theoretical calculations on similar quinoline derivatives can aid in the precise assignment of these chemical shifts.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |
| Quinoline H-3 | ~7.8 (d) | ~119 | Doublet due to coupling with H-4. |
| Quinoline H-4 | ~8.1 (d) | ~137 | Doublet due to coupling with H-3. |
| Quinoline H-5 | ~7.7 (d) | ~127 | Part of the complex multiplet of the benzo- portion of the ring. |
| Quinoline H-6 | ~7.5 (t) | ~128 | Part of the complex multiplet of the benzo- portion of the ring. |
| Quinoline H-7 | ~7.6 (t) | ~129 | Part of the complex multiplet of the benzo- portion of the ring. |
| Quinoline H-8 | ~8.1 (d) | ~129.5 | Often the most downfield proton signal of the quinoline system. |
| Thiophene H-3' | ~7.5 (d) | ~125 | Doublet due to coupling with H-4'. |
| Thiophene H-4' | ~7.1 (d) | ~131 | Doublet due to coupling with H-3'. |
| Quinoline C-2 | - | ~155 | Quaternary carbon, attachment point to thiophene. |
| Quinoline C-4a | - | ~148 | Quaternary carbon at ring junction. |
| Quinoline C-8a | - | ~128 | Quaternary carbon at ring junction. |
| Thiophene C-2' | - | ~144 | Quaternary carbon, attachment point to quinoline. |
| Thiophene C-5' | - | ~113 | Carbon bearing the bromine atom. |
Note: These are predicted values based on data from analogous compounds and may vary from experimental results.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by several key absorption bands. Aromatic C-H stretching vibrations are expected in the region of 3100-3000 cm⁻¹. nih.gov The C=C and C=N stretching vibrations of the quinoline and thiophene rings will produce a series of sharp bands in the fingerprint region, typically between 1610 and 1450 cm⁻¹. rsc.orgbeilstein-journals.org The C-S stretching vibration of the thiophene ring is often weak and can be difficult to assign but is expected in the 850-600 cm⁻¹ region. The C-Br stretching vibration will appear at lower wavenumbers, typically in the 600-500 cm⁻¹ range. In-plane and out-of-plane C-H bending vibrations will also be present, providing further structural confirmation. beilstein-journals.org
Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds and symmetric vibrations, provides complementary information to IR spectroscopy. The aromatic ring stretching modes of both the quinoline and thiophene moieties are expected to be strong in the Raman spectrum. Due to the polarizability of the sulfur and bromine atoms, vibrations involving these elements can also be prominent. Potential fluorescence of the sample can sometimes complicate the acquisition of Raman spectra. mdpi.com
Interactive Data Table: Key Vibrational Modes for this compound
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Signal | Notes |
| Aromatic C-H Stretch | 3100-3000 | Strong | Characteristic of both quinoline and thiophene rings. |
| C=C / C=N Ring Stretch | 1610-1450 | Strong | A series of sharp bands corresponding to the aromatic systems. |
| C-H In-plane Bend | 1300-1000 | Medium | Provides information on the substitution pattern. |
| C-H Out-of-plane Bend | 900-700 | Medium-Weak | Sensitive to the number of adjacent hydrogens on the rings. |
| Thiophene Ring Breathing | ~800 | Strong | A characteristic symmetric vibration often strong in Raman. |
| C-S Stretch | 850-600 | Medium | Can be coupled with other vibrations. |
| C-Br Stretch | 600-500 | Strong | The polarizable C-Br bond often gives a strong Raman signal. |
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would confirm the elemental composition.
The electron ionization (EI) mass spectrum would show a prominent molecular ion peak ([M]⁺). A key feature would be the isotopic pattern of the bromine atom, with two peaks of nearly equal intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺), corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
The fragmentation of the molecular ion is expected to follow several pathways based on the known fragmentation of quinoline and thiophene derivatives. nih.govnih.govrsc.org
Loss of Br radical: A common fragmentation pathway for brominated compounds is the cleavage of the C-Br bond to form an [M-Br]⁺ ion.
Loss of HCN: Quinoline and its derivatives are known to undergo a characteristic fragmentation involving the loss of a neutral hydrogen cyanide (HCN) molecule from the quinoline ring, leading to an [M-HCN]⁺ fragment ion. rsc.org
Thiophene Ring Fragmentation: The thiophene ring can fragment through the loss of C₂H₂S or CS.
Sequential Losses: Combinations of these primary fragmentations, such as the loss of both Br and HCN, are also anticipated.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by π→π* transitions associated with the extensive conjugated system formed by the fused quinoline and thiophene rings. Quinoline itself exhibits absorption bands around 275 nm and 315 nm. researchgate.netnih.gov The attachment of the bromothiophene substituent, which extends the conjugation, is expected to cause a bathochromic (red) shift in these absorption maxima to longer wavelengths. Weaker n→π* transitions, originating from the non-bonding electrons on the nitrogen atom of the quinoline ring, may also be observed, often as a shoulder on the more intense π→π* bands. The solvent used for the analysis can influence the position of these absorption bands (solvatochromism).
X-ray Crystallography for Solid-State Molecular Conformation and Supramolecular Assembly
Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. Although a crystal structure for this compound is not publicly available, analysis of closely related structures, such as 2-(5-bromothiophen-2-yl)acetonitrile and 2,5-bis(5-bromothiophen-2-yl)thiophene, allows for a detailed prediction of its solid-state characteristics. nih.govresearchgate.netresearchgate.net
Molecular Conformation: The molecule is expected to be largely planar, with a small dihedral angle between the quinoline and thiophene rings to minimize steric hindrance. The planarity facilitates π-system conjugation across the two rings. nih.govresearchgate.net
Supramolecular Assembly: In the crystal lattice, several non-covalent interactions are likely to dictate the packing arrangement.
π-π Stacking: The planar aromatic rings are expected to engage in π-π stacking interactions, a common feature in the crystal packing of such compounds.
Halogen Bonding: The bromine atom is a potential halogen bond donor. Centrosymmetric Type I Br⋯Br interactions, where the C-Br⋯Br angles are unequal, or Type II interactions, where one angle is close to 180° and the other to 90°, could be present. nih.gov
Other Interactions: Weaker interactions, such as C-H⋯N hydrogen bonds involving the quinoline nitrogen and C-H⋯S interactions with the thiophene sulfur, may also play a role in stabilizing the crystal structure. nih.gov
Interactive Data Table: Predicted Crystallographic Parameters and Interactions
| Parameter / Interaction | Expected Observation | Basis for Prediction |
| Molecular Geometry | Near-planar conformation | Data from 2-(5-bromothiophen-2-yl)acetonitrile shows a nearly planar structure. nih.gov |
| Crystal System | Likely monoclinic or orthorhombic | Common space groups for such organic molecules. nih.govresearchgate.net |
| π-π Stacking | Presence of offset or face-to-face stacking between quinoline/thiophene rings | Aromatic systems tend to pack efficiently via π-π interactions. |
| Halogen Bonding (Br⋯Br) | Intermolecular Br⋯Br distances potentially shorter than the van der Waals sum (~3.7 Å) | Observed in the crystal structure of 2-(5-bromothiophen-2-yl)acetonitrile. nih.gov |
| C-H⋯N Interactions | Possible weak hydrogen bonds between aromatic C-H donors and the quinoline N acceptor | Common interaction motif in nitrogen-containing heterocycles. |
| C-H⋯S Interactions | Possible weak hydrogen bonds involving the thiophene sulfur atom | Observed in related thiophene structures. nih.gov |
No Theoretical and Computational Studies Found for this compound
Following a comprehensive search of scientific literature and chemical databases, no specific theoretical and computational investigation data could be located for the chemical compound This compound . The stringent requirement to focus solely on this specific molecule means that an article adhering to the requested detailed outline cannot be generated at this time.
While research exists for related structures, such as derivatives of 2-(thiophen-2-yl)quinoline and other bromo-substituted quinolines, any attempt to extrapolate this information would not meet the explicit and strict focus on "this compound" as per the user's instructions. Generating content without specific, verifiable data for the target compound would lead to inaccuracies and speculation, which is contrary to the standards of scientific reporting.
Therefore, until research focusing on the theoretical and computational properties of this compound is published, it is not possible to provide the requested in-depth article.
Theoretical and Computational Investigations on 2 5 Bromothiophen 2 Yl Quinoline Systems
Molecular Docking Studies for Ligand-Receptor Interactions
Identification of Potential Biological Targets
The identification of molecular targets is a critical first step in the drug discovery process. Computational methods, or in silico approaches, offer a rapid and cost-effective means to predict and prioritize potential biological targets for novel compounds like 2-(5-Bromothiophen-2-yl)quinoline. frontiersin.org These techniques can significantly reduce the number of compounds that need to be tested experimentally, thereby streamlining the entire discovery pipeline. nih.gov
One powerful strategy is inverse virtual screening (IVS), which screens a library of known protein structures to identify those that are most likely to bind to the compound of interest. frontiersin.org For the broader class of quinoline (B57606) derivatives, IVS has successfully identified promising therapeutic targets. For example, in the search for new treatments for leishmaniasis, Leishmania major N-myristoyltransferase (LmNMT) was highlighted as a frequent, high-affinity target for 2-aryl-quinoline-4-carboxylic acid derivatives. frontiersin.orgfrontiersin.org This suggests that enzymes involved in critical pathogen-specific pathways are a viable area of investigation for quinoline-based compounds.
Molecular docking is another cornerstone of in silico target identification. This method predicts the preferred orientation and binding affinity of a ligand when bound to the active site of a target protein. Studies on various quinoline scaffolds have demonstrated their potential to interact with a range of important biological targets. For anticancer applications, quinoline derivatives have been designed and evaluated as multi-target inhibitors, with molecular docking revealing promising binding affinities against topoisomerase I, bromodomain-containing protein 4 (BRD4), and ATP-binding cassette sub-family G member 2 (ABCG2) proteins. nih.gov Similarly, other research has identified quinoline derivatives as potent inhibitors of α-glucosidase, an enzyme crucial for managing type 2 diabetes mellitus. nih.gov
Given the structural features of this compound, which combines the quinoline heterocycle with a brominated thiophene (B33073) moiety, it is plausible that its potential targets could overlap with those identified for other quinoline derivatives. The table below summarizes potential biological targets identified for various quinoline scaffolds through computational studies, which could be considered for future investigation of this compound.
| Potential Target Class | Specific Example | Therapeutic Area | Supporting Evidence |
| Transferase Enzymes | Leishmania major N-myristoyltransferase (LmNMT) | Antileishmanial | Inverse virtual screening and molecular docking studies showed high binding affinity for 2-aryl-quinoline-4-carboxylic acids. frontiersin.orgfrontiersin.org |
| Topoisomerases | Topoisomerase I (TOPO-I) | Anticancer | Molecular docking of quinoline-based compounds revealed strong binding interactions and scores ranging from -9.0 to -10.3 kcal/mol. nih.gov |
| Epigenetic Regulators | Bromodomain-containing protein 4 (BRD4) | Anticancer | In silico design and docking of quinoline derivatives showed favorable binding affinities, with scores from -6.6 to -8.0 kcal/mol. nih.gov |
| ABC Transporters | ATP-binding cassette sub-family G member 2 (ABCG2) | Anticancer (Drug Resistance) | Docking studies predicted effective interaction with quinoline scaffolds, with scores between -8.0 and -10.0 kcal/mol. nih.gov |
| Hydrolase Enzymes | α-Glucosidase | Antidiabetic | Novel 2-(quinoline-2-ylthio)acetamide derivatives showed potent inhibition, supported by docking and molecular dynamics. nih.gov |
| Bacterial Enzymes | DNA Gyrase | Antibacterial | Molecular docking was used to understand the binding interactions of new quinoline derivatives with the bacterial enzyme. nih.gov |
In Silico Screening and Lead Optimization Strategies
Following the identification of a promising lead compound and its biological target, in silico screening and lead optimization strategies are employed to refine its structure for enhanced efficacy and favorable pharmacokinetic properties. These computational techniques allow for the virtual synthesis and evaluation of numerous derivatives, guiding synthetic efforts toward the most promising candidates. nih.govfrontiersin.org
An integrated computational workflow is often employed, starting with a lead compound like this compound. This workflow typically includes:
Quantitative Structure-Activity Relationship (QSAR): QSAR models are developed to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activity. mdpi.com By analyzing the properties that contribute positively or negatively to activity, QSAR can predict the potency of novel, unsynthesized derivatives.
Molecular Docking and Dynamics: Large virtual libraries of derivatives can be rapidly screened against a target protein using molecular docking. The best-scoring compounds are then subjected to more computationally intensive molecular dynamics (MD) simulations. nih.gov MD simulations provide a dynamic view of the ligand-protein complex over time, confirming the stability of the binding mode and revealing key interactions that can be leveraged for optimization. frontiersin.org
ADMET Prediction: A critical aspect of lead optimization is ensuring the compound has drug-like properties. Computational tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of derivatives. nih.gov For instance, studies on 2-aryl-quinoline-4-carboxylic acids predicted high gastrointestinal absorption and low blood-brain barrier permeability for several analogs, which are desirable traits for antileishmanial drugs targeting visceral forms of the disease. frontiersin.org
Lead optimization for a scaffold like this compound would involve systematically modifying its structure. For example, the bromine atom on the thiophene ring could be replaced with other halogens or functional groups to modulate binding affinity. Similarly, substituents could be added to various positions on the quinoline ring to explore new interactions within the target's binding site. The table below illustrates the types of in silico predictions used to guide such optimization efforts.
| Strategy/Prediction | Description | Example Application for Quinoline Derivatives |
| Binding Affinity Prediction | Molecular docking and MD simulations are used to estimate the binding energy (e.g., in kcal/mol) of a ligand to its target. Lower energy values typically indicate higher affinity. | Docking of quinoline derivatives against Leishmania NMT yielded binding energy estimates ranging from -9.3 to -12.3 kcal/mol. frontiersin.org |
| Pharmacokinetic Profile (ADMET) | Computational models predict properties like oral bioavailability, solubility, and potential for crossing the blood-brain barrier (BBB). | SwissADME predictions for quinoline derivatives showed a high bioavailability score (0.85) and favorable lipophilicity (LogP values) for oral administration. nih.govmdpi.com |
| Drug-Likeness Evaluation | Filters based on rules like Lipinski's Rule of Five are applied to assess whether a compound has physicochemical properties consistent with orally active drugs. | Analysis of designed quinoline-based inhibitors indicated promising drug-likelihood parameters, minimizing potential toxicity. nih.gov |
| Ligand-Based Similarity Search | A known active compound is used as a query to search chemical databases for molecules with similar structures or properties, identifying new potential leads. | Similarity searches confirmed the superior predicted binding affinity of studied quinoline compounds compared to known molecules. frontiersin.org |
Influence of Substituent Electronic and Steric Characteristics on Molecular Properties
The biological activity and physicochemical properties of a molecule like this compound are profoundly influenced by the electronic and steric nature of its constituent parts and any additional substituents. Computational chemistry provides powerful tools to dissect these influences and rationally design molecules with desired characteristics. mdpi.com
Electronic Effects: The electronic nature of a substituent refers to its ability to donate or withdraw electron density from the core structure. This can alter the molecule's reactivity, polarity, and ability to participate in specific intermolecular interactions like hydrogen bonding or π-π stacking.
Electron-Withdrawing Groups (EWGs): The bromine atom on the thiophene ring is an EWG. Such groups can modulate the electron distribution across the entire quinoline-thiophene system, potentially influencing its interaction with amino acid residues in a target's active site.
Electron-Donating Groups (EDGs): Replacing the bromine with an EDG, such as a methyl or methoxy (B1213986) group, would have the opposite effect, increasing electron density. Research on thiophene-based heterophenoquinones has shown that the position and electronic nature (donor vs. acceptor) of substituents can fundamentally alter the ground-state electronic structure of the molecule. rsc.org
Steric Effects: Steric effects relate to the size and three-dimensional arrangement of atoms. Bulky substituents can create steric hindrance, which may either prevent a molecule from fitting into a binding pocket or, conversely, force it into a more favorable binding conformation. This is sometimes referred to as a "buttressing effect," where a substituent, while distant from the active site, pushes another part of the molecule closer to it, enhancing interaction. mdpi.com
In the context of this compound, systematic modifications can be evaluated computationally to fine-tune its properties. For example, adding methyl groups to the quinoline ring would increase its electron-donating character and also introduce steric bulk. A study on Fe₄S₄-based coordination polymers demonstrated that methylation of the organic linkers resulted in a more electron-rich system, but that tetramethyl substitution introduced unexpected properties due to steric constraints. rsc.org This highlights the interplay between electronic and steric factors.
Computational analyses, such as calculating steric maps (%VBur) and performing Natural Energy Decomposition Analysis (NEDA), can quantitatively separate these effects, providing a deeper understanding of how ligand modifications impact catalyst stereoselectivity or ligand-protein binding. mdpi.com
The following table summarizes how different types of substituents could theoretically influence the properties of the this compound scaffold.
| Substituent Type | Example | Position | Predicted Electronic Influence | Predicted Steric Influence | Potential Impact on Molecular Properties |
| Halogen | -F, -Cl, -I | Thiophene-5 | Modifies electronegativity and polarizability compared to -Br. | Minimal change in size from -Br to -Cl; larger change for -I. | Fine-tunes electrostatic interactions and binding pocket fit. |
| Electron-Donating | -CH₃, -OCH₃ | Quinoline-6 | Increases electron density on the quinoline ring system. | Introduces bulk, potentially altering the dihedral angle between the rings. | May enhance π-stacking interactions; could improve metabolic stability. |
| Electron-Withdrawing | -NO₂, -CF₃ | Quinoline-6 | Decreases electron density on the quinoline ring system. | Moderate to significant steric bulk. | Can create new hydrogen bonding opportunities (-NO₂) or alter lipophilicity. |
| Bulky Alkyl | -C(CH₃)₃ | Thiophene-4 | Weakly electron-donating. | Large steric hindrance. | May restrict conformational freedom, locking the molecule into an active or inactive conformation. |
By systematically studying these effects in silico, researchers can prioritize the synthesis of derivatives that are most likely to exhibit improved biological activity and drug-like properties, demonstrating the power of computational chemistry in modern drug design. rsc.org
Pharmacological Relevance and Mechanistic Insights of 2 5 Bromothiophen 2 Yl Quinoline Derivatives
Antimicrobial Activity Spectrum
The quinoline (B57606) scaffold is a foundational structure in the development of various antimicrobial agents. biointerfaceresearch.comnih.gov Derivatives have been synthesized and evaluated for their efficacy against a range of microbial pathogens, including bacteria, fungi, and parasites. nih.govnih.gov
Antibacterial Potency and Specificity Against Gram-Positive and Gram-Negative Strains
Quinoline derivatives have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. biointerfaceresearch.comnih.gov For instance, certain quinoline-2-one derivatives have shown significant efficacy against multidrug-resistant Gram-positive strains, such as methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov One particular derivative, compound 6c in a study, exhibited a minimum inhibitory concentration (MIC) of 0.75 μg/mL against MRSA. nih.gov
In the broader class of 2-arylquinoline derivatives, specific compounds have shown varied activity. For example, a series of 2-phenyl-quinoline-4-carboxylic acid derivatives displayed good activity against Staphylococcus aureus, with one compound showing a MIC of 64 μg/mL. mdpi.com Another derivative in the same study was most active against Escherichia coli with a MIC of 128 μg/mL. mdpi.com However, activity against Pseudomonas aeruginosa was generally weak for these compounds. mdpi.com The introduction of different substituents on the quinoline and aryl rings plays a crucial role in modulating the antibacterial potency and spectrum. biointerfaceresearch.com
| Derivative Class | Bacterial Strain | Activity (MIC) | Reference |
| Quinoline-2-one derivatives | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.75 µg/mL | nih.gov |
| 2-Phenyl-quinoline-4-carboxylic acid derivatives | Staphylococcus aureus | 64 µg/mL | mdpi.com |
| 2-Phenyl-quinoline-4-carboxylic acid derivatives | Escherichia coli | 128 µg/mL | mdpi.com |
| N-methylbenzofuro[3,2-b]quinoline derivatives | Vancomycin-resistant Enterococcus faecium | 4 µg/mL | nih.gov |
Antifungal Activity
The antifungal potential of quinoline derivatives has also been an area of active research. Studies on thiophene (B33073) derivatives, the core heterocyclic ring in 2-(5-Bromothiophen-2-yl)quinoline, have shown promising results. For example, certain novel thiophene derivatives demonstrated activity against four different fungal species. nih.gov Specifically, derivatives of 5-(4-chlorophenyl)-3-(2-thienyl) pyrazoline showed very good activity against Candida albicans. ijcrcps.comresearchgate.net
Furthermore, quinolidene-rhodanine conjugates, which are structurally related, have been screened for their antifungal activity, with some compounds showing excellent efficacy against Fusarium oxysporum, Aspergillus niger, and Cryptococcus neoformans with a MIC value of 25 µg/mL, and against Aspergillus flavus with a MIC of 12.5 µg/mL. nih.gov
Antimalarial and Antiparasitic Efficacy
Quinoline-based compounds have historically been cornerstone therapies for malaria. nih.govraco.cat The emergence of drug-resistant strains of Plasmodium falciparum has driven the development of new quinoline derivatives. nih.gov Hybrids of quinoline with other heterocyclic systems, such as benzothiophene (B83047) and thiophene, have been synthesized and evaluated for their antiplasmodial activity. nih.govajol.info
In one study, aminoquinolines coupled to thiophene rings showed high in vitro activity against chloroquine-resistant strains of P. falciparum. nih.gov Specifically, derivatives bearing a cyano group were more potent against a multidrug-resistant strain than the standard drug chloroquine. nih.gov
Beyond malaria, the antiparasitic effects of 2-hetarylquinolines have been explored. eurekaselect.comresearchgate.net Research has demonstrated the in vitro activity of these compounds against parasites like Leishmania chagasi and Trypanosoma cruzi. eurekaselect.comresearchgate.net One derivative, 4-methyl-8-isopropyl-2-(3-pyridinyl)quinoline, showed a strong response against both parasites without significant toxicity to mammalian cells. eurekaselect.comresearchgate.net Additionally, certain 2,4-dimethoxy-6- or 8-arylquinolines have shown potent activity against the nematode Haemonchus contortus, including strains resistant to common anthelmintics. sigmaaldrich.com
| Derivative Class | Parasite/Strain | Activity (IC₅₀) | Reference |
| Aminoquinoline-thiophene hybrids | P. falciparum (CQR W2) | 13 nM | nih.gov |
| 4-methyl-8-isopropyl-2-(3-pyridinyl)quinoline | Leishmania chagasi | - | eurekaselect.comresearchgate.net |
| 4-methyl-8-isopropyl-2-(3-pyridinyl)quinoline | Trypanosoma cruzi | - | eurekaselect.comresearchgate.net |
| Quinoline-benzothiophene hybrids | P. falciparum (NF54 CQS) | 6 nM | ajol.info |
Anticancer Activity and Antiproliferative Mechanisms
The quinoline scaffold is a key component in a variety of anticancer agents, with derivatives demonstrating the ability to interfere with multiple pathways involved in cancer cell proliferation and survival. nih.gov
Inhibition of Key Enzymatic Pathways (e.g., Tyrosine Kinases, Topoisomerases, DHODH Kinase, Tubulin Polymerization)
The anticancer effects of quinoline derivatives are often attributed to their ability to inhibit crucial enzymes required for cancer cell growth.
Tyrosine Kinase Inhibition: Quinoline-based compounds are prominent in the development of kinase inhibitors. nih.govscispace.com For instance, new quinoline and isatin (B1672199) derivatives have been synthesized as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key tyrosine kinase in angiogenesis. nih.gov
Topoisomerase Inhibition: Topoisomerases are essential enzymes for DNA replication and transcription, making them a key target in cancer chemotherapy. nih.govnih.gov Certain quinoline-thiophene hybrids have been investigated as potential inhibitors of Topoisomerase II (Topo II). researchgate.net The ability of these compounds to interfere with the function of Topo II can lead to DNA damage and subsequent cell death. nih.govwikipedia.org
DHODH Kinase Inhibition: Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is highly active in rapidly proliferating cancer cells. nih.govrsc.orgnirmauni.ac.in Several quinoline derivatives have been identified as potent inhibitors of human DHODH (hDHODH), with some compounds demonstrating IC₅₀ values in the nanomolar range. rsc.orgrsc.org Structure-activity relationship studies have indicated that substitutions on the quinoline ring, such as a bromine atom, can be beneficial for potency against hDHODH. rsc.orgrsc.org
Tubulin Polymerization Inhibition: Microtubules are dynamic structures essential for cell division, and agents that interfere with their polymerization are effective anticancer drugs. nih.govmdpi.comnih.gov Several 2-anilino-3-aroylquinolines have been shown to inhibit tubulin polymerization, with IC₅₀ values in the low micromolar range. nih.gov These compounds often bind to the colchicine (B1669291) binding site on β-tubulin, disrupting microtubule formation. nih.gov
| Enzymatic Target | Derivative Class | Activity (IC₅₀) | Reference |
| hDHODH | Quinoline derivatives | 9.7 nM | rsc.orgrsc.org |
| Tubulin Polymerization | 2-Anilino-3-aroylquinolines | 2.10 µM | nih.gov |
| VEGFR-2 | Isatin derivatives | 9 µM (against MDA-MB231) | nih.gov |
Modulation of Cellular Processes (e.g., Apoptosis Induction, Cell Cycle Arrest)
Beyond direct enzyme inhibition, 2-arylquinoline derivatives can exert their anticancer effects by modulating fundamental cellular processes that control cell growth and death.
Apoptosis Induction: Many quinoline derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. mdpi.comnih.gov For example, a novel quinoline derivative, DFIQ, was found to induce apoptosis in non-small-cell lung cancer (NSCLC) cells. mdpi.com The mechanism often involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2. nih.gov Certain quinoline-based thiazolidinone derivatives have also been shown to induce apoptosis in liver cancer cells. researchgate.net
Cell Cycle Arrest: The disruption of the normal cell cycle is another key mechanism of anticancer agents. Quinoline derivatives have been observed to cause cell cycle arrest at different phases, thereby preventing cancer cell proliferation. nih.govmdpi.com For instance, 2-anilino-3-aroylquinolines have been shown to arrest the cell cycle at the G2/M phase. nih.gov Similarly, a quinoline-2-thione derivative was found to upregulate the G2 phase-related protein cyclin B1. nih.gov In another study, derivatives of 2-(thiophen-2-yl)-1H-indole caused cell cycle arrest at the S and G2/M phases in colon cancer cells. nih.gov
Disruption of Cell Migration and Angiogenesis
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. nih.gov Consequently, inhibiting angiogenesis is a key strategy in cancer therapy. nih.govmdpi.com Quinoline derivatives have demonstrated potential in this area by directly inhibiting the growth of endothelial cells. nih.gov
Research has shown that certain quinolinone derivatives can suppress the migration and invasion of Human Umbilical Vein Endothelial Cells (HUVECs) and inhibit tube formation in Matrigel assays. researchgate.net The mechanism of action for some of these compounds involves direct binding to and inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenic signaling pathways. researchgate.netnih.gov The introduction of various substituents on the quinoline ring can influence the anti-angiogenic potency. For instance, an electron-donating methyl group on the quinoline ring has been shown to inhibit HUVEC proliferation, whereas a strongly electron-withdrawing cyano group diminishes this activity. nih.gov
A newly synthesized indole (B1671886) carboxamide derivative, 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide, has shown significant anti-angiogenic activity with an IC50 of 15.4 µg/mL in an ex vivo rat aorta model. nih.gov This compound also demonstrated a potent anti-proliferative effect on HUVECs with an IC50 of 5.6 µg/mL, suggesting a direct impact on endothelial cell viability. nih.gov
Anti-inflammatory Properties
Quinoline and its derivatives are recognized for their significant anti-inflammatory activities, targeting various pharmacological pathways. nih.govresearchgate.net The fusion of a thiophene nucleus with a quinoline ring to form thienoquinoline systems has been a subject of interest for developing new anti-inflammatory agents. researchgate.net
The anti-inflammatory effects of these compounds are often attributed to their ability to modulate pro-inflammatory mediators and enzymes. mdpi.com For example, some quinoline derivatives act as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in the biosynthesis of inflammatory prostaglandins (B1171923) and leukotrienes. nih.govnih.gov Specifically, certain 1,2,4-triazine-quinoline hybrids have been identified as potent dual inhibitors of COX-2 and 15-LOX. nih.gov
The nature and position of substituents on the quinoline ring play a crucial role in determining the anti-inflammatory activity. nih.gov For instance, quinolines with a carboxylic acid moiety have shown COX-inhibition, while those with a carboxamide group exhibit Transient Receptor Potential Vanilloid 1 (TRPV1) antagonism. nih.gov Furthermore, the anti-inflammatory potential of some quinoline derivatives is linked to their ability to reduce the production of nitric oxide (NO), a key inflammatory mediator. nih.gov
Anticoagulant and Antiplatelet Activities
Thrombotic disorders are a major cause of morbidity and mortality, and agents that can inhibit platelet aggregation and blood coagulation are of significant therapeutic interest. nih.gov Quinoline derivatives have been explored for their potential in this area. nih.gov
Certain hybrid derivatives of pyrrolo[3,2,1-ij]quinolin-2(1H)-one have been synthesized and evaluated as inhibitors of coagulation factor Xa (FXa) and factor XIa (FXIa), both of which are critical targets for anticoagulant drugs. nih.govmdpi.com In vitro testing revealed that some of these derivatives could inhibit both coagulation factors, while others were selective for FXIa. nih.gov The most potent FXa inhibitor from this series had an IC50 value of 3.68 μM, and the best FXIa inhibitor had an IC50 of 2 μM. nih.gov
In addition to anticoagulant effects, some compounds containing a brominated triazole ring system have demonstrated antiplatelet activity. nih.govnih.govresearchgate.net In studies using ADP-induced platelet aggregation tests, certain derivatives showed activity comparable to acetylsalicylic acid. nih.gov However, the anticoagulant activity of these particular compounds was found to be significantly less potent than heparin sodium. nih.gov The antiplatelet effects of some natural compounds are attributed to their interference with cyclooxygenase-mediated thromboxane (B8750289) synthesis. mdpi.com
Antidiabetic Potential via α-Glucosidase Inhibition
The inhibition of α-glucosidase, an enzyme that breaks down complex carbohydrates into glucose, is a key therapeutic strategy for managing type 2 diabetes mellitus by controlling postprandial hyperglycemia. nih.gov Quinoline-based compounds have emerged as a promising class of α-glucosidase inhibitors. mdpi.comnih.govresearchgate.netresearchgate.net
Numerous studies have synthesized and evaluated various quinoline derivatives for their α-glucosidase inhibitory activity. For instance, a series of 2-((3-(benzo[d]thiazol-2-yl)quinolin-2-yl)thio)-N-benzylacetamide derivatives demonstrated potent inhibition, with IC50 values ranging from 38.2 ± 0.3 to 384.3 ± 0.3 µM, significantly lower than the standard drug acarbose (B1664774) (IC50 = 750.0 ± 2.0 µM). researchgate.net Kinetic studies of the most active compound in this series revealed a non-competitive mode of inhibition. researchgate.net
The structural features of these derivatives significantly influence their inhibitory potency. Quinoline-oxadiazole Schiff base derivatives have shown IC50 values in the range of 2.60 to 102.12 μM. researchgate.net Similarly, quinoline–1,3,4-oxadiazole hybrids have exhibited strong α-glucosidase inhibition, with one compound having an IC50 of 15.85 µM. nih.gov The presence of specific substituents, such as a bromopentyl sidechain or a para-fluorophenyl group, has been shown to enhance the inhibitory activity. nih.govresearchgate.net Molecular docking studies have helped to elucidate the key interactions between these inhibitors and the active site of the α-glucosidase enzyme. nih.govresearchgate.net
Antioxidant Activity
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in various diseases. researchgate.net Quinoline derivatives have been extensively studied for their antioxidant properties. researchgate.netresearchgate.netresearchgate.net
The antioxidant capacity of quinoline derivatives is often evaluated using in vitro assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging and assessment of reducing power. iau.irnih.gov The presence of specific functional groups, such as hydroxyl (-OH) groups, on the quinoline scaffold is known to enhance antioxidant activity. nih.govnih.gov For example, quinoline-hydrazone derivatives containing a hydroxyl group have demonstrated notable antioxidant potential. nih.gov
Furthermore, the fusion of a thiophene ring with the quinoline nucleus in thienoquinolines has been shown to confer antioxidant properties. researchgate.net Some quinoline-based hybrids also exhibit excellent free radical scavenging abilities, acting as potent scavengers of DPPH and nitric oxide (NO) radicals. nih.gov The antioxidant mechanism of some quinoline derivatives involves the inhibition of lipid peroxidation. researchgate.net
Broad-Spectrum Biological Activity Profiles of Hybrid Scaffolds
The hybridization of the this compound scaffold with other pharmacologically active moieties has led to the development of compounds with broad-spectrum biological activities. nih.gov This approach aims to combine the therapeutic advantages of different structural motifs to create more effective and potentially multi-target agents. mdpi.com
For example, the 2-phenylquinoline (B181262) scaffold has been identified as a privileged structure for imparting anti-coronavirus activity. nih.gov Derivatives of this scaffold have shown inhibitory activity against SARS-CoV-2 and other human coronaviruses like HCoV-229E and HCoV-OC43. nih.gov The presence of specific substituents, such as a 6,7-dimethoxytetrahydroisoquinoline group, can confer potent activity against viral enzymes like helicase. nih.gov
Quinoline and thiophene moieties are both considered "privileged" pharmacophores in medicinal chemistry, appearing in numerous FDA-approved drugs and exhibiting a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial effects. researchgate.netnih.govnih.gov The combination of these two heterocyclic systems in a single molecule can lead to synergistic effects and a broader range of therapeutic applications. researchgate.net For instance, quinoline-triazine hybrids have been developed as multi-target inhibitors for inflammatory responses. nih.gov
Interactive Data Table of Biological Activities
Structure Activity Relationship Sar Studies in 2 5 Bromothiophen 2 Yl Quinoline Series
Impact of Quinoline (B57606) Ring Substitution Patterns on Biological Efficacy
The substitution pattern on the quinoline ring is a critical determinant of the biological activity of 2-arylquinolines. The electronic and steric properties of the substituents, as well as their position on the quinoline nucleus, can significantly modulate the compound's interaction with biological targets.
Furthermore, the introduction of specific functional groups can confer selective cytotoxicity. For example, studies on other quinoline scaffolds have shown that the presence of nitro or bromo groups can enhance anticancer activity. nih.gov Specifically, a 6-bromo-5-nitroquinoline derivative exhibited potent antiproliferative activity. nih.gov This suggests that incorporating such groups onto the 2-(5-Bromothiophen-2-yl)quinoline backbone could be a viable strategy for enhancing its therapeutic potential.
The following table summarizes the general impact of quinoline ring substitutions on the biological activity of related quinoline derivatives.
| Substitution Position | General Impact on Biological Activity | Reference |
| C-2 | Heteroaryl substitutions can increase lipophilicity and DNA binding properties, enhancing anticancer activity. | |
| C-4 | Amino substitutions are frequently utilized for anticancer activity. | |
| C-6 | Substitutions at this position have been shown to be important for activity against certain cancer cell lines. | rsc.org |
| C-8 | The presence of a hydroxyl group at this position can lead to increased anticancer potential. | researchgate.net |
It is important to note that these are general trends observed in broader classes of quinoline derivatives, and a systematic study on the this compound series is necessary to confirm these effects.
Role of the 5-Bromothiophen-2-yl Moiety in Molecular Recognition and Biological Interactions
The 5-bromothiophen-2-yl moiety at the 2-position of the quinoline ring plays a crucial role in molecular recognition and biological interactions. Thiophene (B33073) rings are considered bioisosteres of phenyl rings and can engage in various non-covalent interactions, including hydrogen bonding (through the sulfur atom's lone pairs), π-π stacking, and hydrophobic interactions. nih.gov The bromine atom at the 5-position of the thiophene ring further enhances its potential for interaction.
The bromine atom is a halogen bond donor, a type of non-covalent interaction that has gained increasing recognition in drug design. Halogen bonds can be highly directional and can contribute significantly to the binding affinity of a ligand to its target protein. The presence of the bromine atom can, therefore, facilitate specific interactions within the binding pocket of a target enzyme or receptor, leading to enhanced potency and selectivity.
Influence of Linker and Side Chain Modifications on Pharmacological Profiles
While the core this compound structure is the primary determinant of its pharmacological class, the introduction of linkers and side chains can fine-tune its activity, selectivity, and pharmacokinetic properties. Although specific studies on linker and side chain modifications for this particular compound are scarce, general principles from related quinoline-based drug discovery can be applied.
For instance, in the development of selective c-Met inhibitors, a linker of a specific length (often referred to as the "five atoms regulation") between the quinoline core and another aromatic moiety was found to be crucial for optimal activity. nih.gov This highlights the importance of spatial orientation and the distance between key pharmacophoric features for effective target engagement.
The nature of the linker itself is also significant. Flexible alkyl chains can allow for conformational adaptability within the binding site, while more rigid linkers, such as amides or triazoles, can pre-organize the molecule into a bioactive conformation, potentially increasing affinity. The introduction of polar functional groups into the side chains can improve aqueous solubility and bioavailability, which are critical parameters for drug development.
Correlation of Computational Descriptors with Observed Biological Activities
Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking simulations are powerful tools for understanding the correlation between the physicochemical properties of a molecule and its biological activity. These computational approaches can provide valuable insights into the key molecular descriptors that govern the efficacy of a series of compounds.
In a QSAR analysis of antitumor active amides and quinolones from thiophene series, it was found that molecular volume and the sum of hydrophobic surfaces were highly important for their antitumor activity. researchgate.net This suggests that the size and lipophilicity of this compound analogs are likely to be critical factors influencing their cytotoxic effects.
Molecular docking studies can further elucidate the binding mode of these compounds within the active site of a biological target. For instance, docking studies of chloro- and bromo-substituted quinoline-containing compounds have shown potent inhibitory activity against HIV reverse transcriptase. These studies can reveal key hydrogen bonding, hydrophobic, and halogen bonding interactions that contribute to the binding affinity. By correlating these computational predictions with experimentally observed biological activities, a more rational approach to the design of new, more potent analogs of this compound can be undertaken.
The following table lists some key computational descriptors and their potential influence on the biological activity of quinoline-thiophene compounds.
| Computational Descriptor | Potential Influence on Biological Activity | Reference |
| Molecular Volume | Can be directly correlated with the compound's ability to fit into the binding pocket of a target. | researchgate.net |
| Hydrophobicity (LogP) | Influences membrane permeability and hydrophobic interactions with the target. A correlation between higher lipophilicity and better cytotoxic effects has been observed in some 2-arylquinolines. | rsc.org |
| Dipole Moment | Can affect the strength of electrostatic interactions with the target protein. | |
| HOMO/LUMO Energies | Relate to the molecule's electron-donating and accepting capabilities, which can be important for charge-transfer interactions. |
2 5 Bromothiophen 2 Yl Quinoline As a Privileged Scaffold in Drug Discovery
Scaffold Hopping and Analog Design Strategies
Scaffold hopping is a powerful strategy in medicinal chemistry that involves replacing the core molecular framework of a known active compound with a different, isosteric or isofunctional scaffold to identify novel chemotypes with improved properties. researchgate.net For the 2-(5-Bromothiophen-2-yl)quinoline scaffold, this can be approached in several ways. One common tactic is to retain the key pharmacophoric elements—the hydrogen bond accepting nitrogen of the quinoline (B57606) and the specific spatial arrangement of the thiophene (B33073) and bromo substituents—while altering the core structure.
Analog design strategies for this scaffold often focus on systematic modifications to probe the structure-activity relationship (SAR). Key areas for modification include:
Substitution on the Quinoline Ring: The quinoline core itself presents multiple positions for substitution. Introducing small alkyl groups, halogens, or hydroxyl groups at various positions can significantly impact the molecule's electronic properties, lipophilicity, and metabolic stability. For instance, the introduction of a hydroxyl group can provide an additional hydrogen bonding site, potentially enhancing target affinity.
Modification of the Thiophene Ring: The thiophene ring can be replaced with other five-membered heterocycles like furan, pyrrole, or thiazole (B1198619) to explore the impact of different heteroatoms on biological activity.
Positional Isomerism of the Bromo-substituent: Moving the bromine atom to other positions on the thiophene ring can alter the molecule's dipole moment and steric profile, which can be crucial for specific target interactions.
Linker Modification: While the thiophene and quinoline rings are directly connected in the parent scaffold, introducing short linkers such as an amide or an ether between the two ring systems can provide greater conformational flexibility, potentially allowing for optimal interactions with the target binding site.
These strategies allow for the systematic exploration of the chemical space around the this compound scaffold, aiming to identify analogs with enhanced potency, selectivity, and pharmacokinetic properties.
Identification of Novel Lead Molecules
The this compound scaffold has served as a foundation for the discovery of novel lead molecules with potential therapeutic applications in various disease areas, particularly in oncology. The inherent properties of the quinoline and thiophene rings contribute to their ability to interact with key biological targets such as protein kinases.
While specific data on this compound is limited, research on structurally related 2-thienylquinoline derivatives provides valuable insights. For example, derivatives of 2-(thiophen-2-yl)dihydroquinoline have been investigated for their antimycobacterial activity. researchgate.net This suggests that the broader 2-thienylquinoline scaffold has the potential to yield lead compounds for infectious diseases.
In the context of cancer, many quinoline-based compounds have been identified as inhibitors of critical signaling pathways. The this compound scaffold, with its specific substitution pattern, can be rationally designed to target specific enzyme active sites. The bromine atom, for example, can engage in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.
Below is a hypothetical table illustrating how novel lead molecules based on the this compound scaffold could be identified and characterized.
| Compound ID | Modification from Parent Scaffold | Target | In Vitro Potency (IC50) |
| BTQ-001 | Parent Scaffold | Kinase A | 1.2 µM |
| BTQ-002 | 6-Fluoro substitution on quinoline | Kinase A | 0.5 µM |
| BTQ-003 | Thiophene replaced with furan | Kinase A | 5.8 µM |
| BTQ-004 | Bromine moved to 4-position of thiophene | Kinase A | 2.1 µM |
| BTQ-005 | Amide linker between rings | Kinase B | 0.8 µM |
This table is illustrative and based on general principles of medicinal chemistry, as specific data for this compound is not publicly available.
Strategies for Enhancing Selectivity and Target Specificity through Structural Modification
Achieving selectivity is a critical challenge in drug discovery, as off-target effects can lead to undesirable side effects. For the this compound scaffold, several strategies can be employed to enhance selectivity for a specific biological target.
Structure-Based Drug Design: When the three-dimensional structure of the target protein is known, computational methods such as molecular docking can be used to predict how analogs of this compound will bind. This allows for the rational design of modifications that enhance interactions with the desired target while minimizing interactions with off-targets. For example, a substituent can be added that fits into a specific pocket of the target enzyme that is not present in other related enzymes.
Conformational Constraint: Introducing rigidifying elements into the molecule can lock it into a specific conformation that is optimal for binding to the intended target. This can be achieved by introducing cyclic structures or double bonds. A more rigid molecule will have lower conformational entropy, which can lead to a more favorable binding affinity for the target.
Bioisosteric Replacement: This strategy involves replacing a functional group with another group that has similar physical or chemical properties but may result in a different biological response. For example, the bromo-substituent could be replaced with a trifluoromethyl group to alter the electronic properties and lipophilicity, which could in turn influence target selectivity.
The following table outlines potential strategies for enhancing the selectivity of this compound derivatives.
| Strategy | Structural Modification | Rationale for Enhanced Selectivity |
| Exploiting Unique Pockets | Addition of a bulky substituent at the 4'-position of the thiophene ring. | The substituent may fit into a specific hydrophobic pocket of the target enzyme not present in off-targets. |
| Introducing Specific Interactions | Incorporation of a hydroxyl or amino group on the quinoline ring. | Forms specific hydrogen bonds with key residues in the active site of the target protein. |
| Conformational Restriction | Cyclization of a side chain on the quinoline to the thiophene ring. | Reduces conformational flexibility, favoring the bioactive conformation for the intended target. |
| Altering Physicochemical Properties | Replacement of the bromo group with a cyano group. | Modifies the electronic distribution and polarity, potentially leading to preferential binding to the target. |
This table is illustrative and based on general principles of medicinal chemistry, as specific data for this compound is not publicly available.
Q & A
Q. What are the optimal synthetic routes for 2-(5-Bromothiophen-2-yl)quinoline, and how can reaction conditions be optimized?
The synthesis typically involves bromination of thiophene-substituted quinoline precursors. A common approach includes:
- Step 1 : Bromination of 5-methoxyquinoline derivatives using reagents like N-bromosuccinimide (NBS) under controlled temperature (0–25°C) to introduce the bromine atom at the 5-position of the thiophene ring .
- Step 2 : Cross-coupling reactions (e.g., Suzuki-Miyaura) to attach the thiophene moiety to the quinoline core. Palladium catalysts (e.g., Pd(PPh₃)₄) and inert conditions (argon atmosphere) are critical for yield optimization .
- Optimization : Solvent choice (e.g., DMF or THF) and catalyst loading (1–5 mol%) significantly impact reaction efficiency. Monitoring via TLC or HPLC ensures intermediate purity .
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regioselectivity of bromination and thiophene-quinoline linkage. Chemical shifts for the bromothiophene proton typically appear at δ 7.2–7.5 ppm .
- X-ray Crystallography : SHELXL (via the SHELX suite) is widely used for refining crystal structures. Key parameters include R-factor (<5%) and Hirshfeld surface analysis to validate intermolecular interactions .
- Mass Spectrometry : High-resolution ESI-MS provides accurate molecular weight confirmation (e.g., [M+H]⁺ for C₁₃H₈BrNS: calc. 296.96, obs. 296.95) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound for materials science applications?
- DFT Modeling : Gaussian or ORCA software calculates HOMO-LUMO gaps to assess charge-transfer potential. For example, bromine’s electron-withdrawing effect reduces the HOMO energy (-5.2 eV), enhancing oxidative stability .
- TD-DFT : Predicts UV-Vis absorption spectra (λmax ~320 nm in CHCl₃), aligning with experimental data for organic semiconductor design .
- Mercury CSD Analysis : Visualizes packing motifs (e.g., π-π stacking distances of 3.4–3.6 Å) to correlate structure with optoelectronic behavior .
Q. What strategies resolve contradictions in biological activity data for brominated quinoline derivatives?
- Dose-Response Analysis : Use IC₅₀ values from cytotoxicity assays (e.g., MTT on HeLa cells) to distinguish between specific activity and nonspecific toxicity .
- SAR Studies : Compare analogues (e.g., chloro vs. bromo substitutions) to isolate the role of bromine. For example:
| Substituent | IC₅₀ (μM) | Selectivity Index (Cancer vs. Normal Cells) |
|---|---|---|
| -Br | 2.1 | 12.5 |
| -Cl | 5.8 | 4.3 |
- Mechanistic Profiling : Target-specific assays (e.g., enzyme inhibition for EZH2) clarify whether activity arises from direct binding or off-target effects .
Q. How can structural modifications enhance the pharmacokinetic profile of this compound derivatives?
- LogP Optimization : Introduce polar groups (e.g., -OH or -COOH) to reduce hydrophobicity. For instance, adding a carboxylate at the 4-position decreases LogP from 3.8 to 2.1, improving aqueous solubility .
- Metabolic Stability : Microsomal assays (e.g., human liver microsomes) identify vulnerable sites (e.g., thiophene ring oxidation). Fluorination at the 8-position reduces CYP450-mediated degradation .
- Pro-drug Design : Mask reactive groups (e.g., esterification of -OH) to enhance bioavailability, with hydrolysis rates monitored via LC-MS .
Methodological Considerations
Q. What experimental protocols mitigate challenges in crystallizing this compound?
- Solvent Screening : Use a 1:1 ethanol/ethyl acetate mixture for slow evaporation, yielding crystals with P2₁/c space group symmetry .
- Cryo-protection : Soak crystals in 25% glycerol before flash-cooling to prevent ice formation during X-ray data collection .
- Twinned Data Refinement : SHELXL’s TWIN command resolves overlapping reflections in cases of pseudo-merohedral twinning .
Q. How do substituents on the quinoline ring influence reactivity in cross-coupling reactions?
- Electron-Deficient Positions : Bromine at the 5-position directs electrophilic substitution to the 3- and 7-positions.
- Steric Effects : Methyl groups at the 2-position hinder Pd-catalyzed couplings, requiring bulky ligands (e.g., XPhos) to accelerate oxidative addition .
- Reaction Table :
| Position | Reactivity (Suzuki Coupling) | Optimal Catalyst |
|---|---|---|
| 5-Br | High | Pd(OAc)₂/XPhos |
| 8-OMe | Low | PdCl₂(PPh₃)₂ |
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
